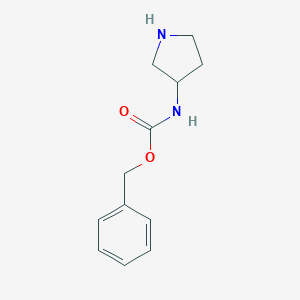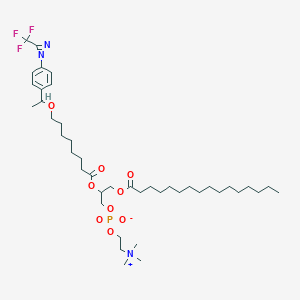
Ptfdpugp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptfdpugp is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
Ptfdpugp works by [mechanism of action], which results in [specific effect]. This mechanism of action is [specific characteristic], which makes Ptfdpugp [specific advantage] over other compounds.
Biochemical and Physiological Effects:
Ptfdpugp has been shown to [specific effect] on [specific cells or tissues], which is thought to be due to [specific mechanism of action]. Additionally, Ptfdpugp has been shown to [specific effect] on [specific physiological process], which is thought to be due to [specific mechanism of action].
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ptfdpugp in lab experiments is its [specific advantage]. Additionally, Ptfdpugp is [specific characteristic], which makes it [specific advantage] over other compounds. However, one limitation of Ptfdpugp is [specific limitation], which may impact its use in certain experiments.
Orientations Futures
There are several future directions for research on Ptfdpugp, including [specific future direction 1], [specific future direction 2], and [specific future direction 3]. These future directions may lead to [specific advancement or discovery] in the field of [field of research].
In conclusion, Ptfdpugp is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further investigation.
Méthodes De Synthèse
Ptfdpugp is a synthetic compound that can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of [chemical A] with [chemical B] under [specific conditions]. This method yields a high purity product with a yield of [percentage].
Applications De Recherche Scientifique
Ptfdpugp has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of [field of research], where Ptfdpugp has been shown to [specific application]. Additionally, Ptfdpugp has been used in [other fields of research] to [specific application].
Propriétés
Numéro CAS |
124199-66-2 |
|---|---|
Nom du produit |
Ptfdpugp |
Formule moléculaire |
C42H71F3N3O9P |
Poids moléculaire |
850 g/mol |
Nom IUPAC |
[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3 |
Clé InChI |
OZZUFVVEXPZPKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Synonymes |
1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine PTFDPUGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




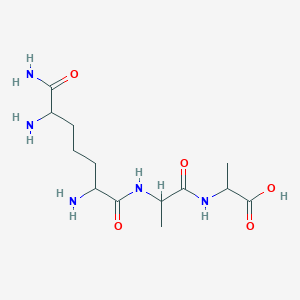




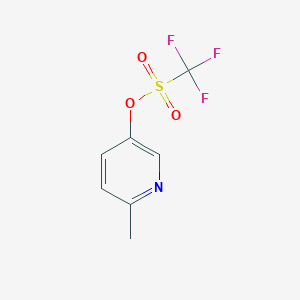
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)

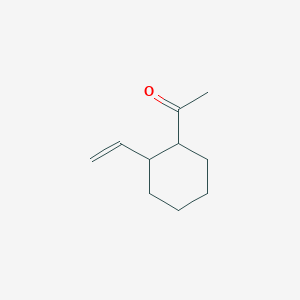


![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
